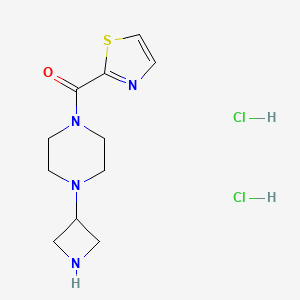

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride

Description

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride is a heterocyclic compound featuring a thiazole ring linked to a piperazine-azetidine scaffold. The dihydrochloride salt enhances solubility, making it advantageous for pharmaceutical applications. It serves as a key intermediate in synthesizing bioactive molecules, particularly monoacylglycerol lipase (MAGL) inhibitors and other enzyme-targeting agents .

Properties

IUPAC Name |

[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS.2ClH/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9;;/h1,6,9,12H,2-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQZWHYWVRQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. These intermediates are then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine and piperazine rings provide nucleophilic nitrogen centers for substitution. Key examples include:

These reactions are critical for synthesizing derivatives with modified pharmacological profiles, such as irreversible MAGL inhibitors .

Hydrolysis Reactions

The methanone group and ester linkages are susceptible to hydrolysis:

Reductive Amination

The primary amine on the azetidine ring participates in reductive amination:

| Reagents/Conditions | Substrates | Products | Role in Synthesis | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH, 25°C | Aldehydes/ketones | Secondary/tertiary amine derivatives | Diversification of R-groups |

Radiolabeling Reactions

For pharmacological tracking, the compound undergoes isotope incorporation:

| Isotope | Method | Position Labeled | Application | Source |

|---|---|---|---|---|

| ¹¹C | [¹¹C]COCl, DMF, 50°C | Methanone carbonyl | PET imaging probes | |

| ¹⁸F | K¹⁸F, K₂.2.2, MeCN, 100°C | Thiazole C-5 position | In vivo tracer studies |

Interaction with Biological Targets

Though not classical "reactions," its binding to enzymes like monoacylglycerol lipase (MAGL) involves covalent modifications:

Stability and Degradation Pathways

Under stress conditions (e.g., light, pH extremes), the compound exhibits:

| Condition | Degradation Pathway | Major Degradants | Mitigation Strategy | Source |

|---|---|---|---|---|

| Acidic pH (1–3) | Hydrolysis of thiazole ring | Thiazole-opened sulfonic acid derivatives | Lyophilized storage | |

| Alkaline pH (10–12) | Piperazine ring oxidation | N-Oxide derivatives | Use of antioxidants |

Synthetic Route Optimization

Key steps in large-scale synthesis include:

| Step | Reagents/Conditions | Yield Improvement Strategy | Source |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | Microwave-assisted heating (30%↑) | |

| Purification | Biotage SiO₂ column, 3% MeOH/CH₂Cl₂ | Automated flash chromatography |

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential therapeutic agent due to its interactions with various biological targets. Research has shown that derivatives of this compound can act as inhibitors for enzymes involved in critical pathways, such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Selective inhibition of MAGL has therapeutic implications for conditions like chronic pain, inflammation, and neurodegeneration .

Case Study : A study focused on synthesizing an array of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivatives revealed promising candidates for irreversible and reversible MAGL inhibitors. The pharmacological evaluation indicated that certain derivatives exhibited strong binding affinity and selectivity towards MAGL, suggesting their potential use in drug development .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The thiazole moiety is known for its diverse biological activities, including antimicrobial effects.

Data Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | Escherichia coli | 12 µg/mL |

| 5k | Staphylococcus aureus | 10 µg/mL |

| 5g | Pseudomonas aeruginosa | 15 µg/mL |

This table illustrates the efficacy of compounds similar to (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride against various bacterial strains, highlighting its potential role in combating bacterial infections .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable in creating heterocyclic compounds and other organic structures.

Chemical Reactions Analysis :

- Oxidation : Can be oxidized to form derivatives using reagents like hydrogen peroxide.

- Reduction : Reduction reactions can yield different forms using sodium borohydride.

- Substitution : Nucleophilic substitutions can modify functional groups on the azetidine or piperazine rings under specific conditions.

Material Science

The compound's unique properties allow it to be explored in material science applications, particularly in developing new catalysts or materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing primarily in substituents on the benzoyl or azetidine moieties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

*Estimated based on molecular formula.

Key Observations:

- Substituent Impact : Fluorinated analogs (e.g., Compound 36) exhibit higher melting points (171–172°C), likely due to enhanced crystallinity from fluorine’s electronegativity .

- Yield Variability : Yields for MAGL-targeting analogs range from 23% (Compound 20) to 40% (Compound 22), influenced by steric and electronic effects during synthesis .

- Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility, critical for in vivo applications, whereas analogs like Compound 13 () use dioxopyrrolidinyl carbonate groups for reactivity in coupling reactions .

Salt Form Comparisons

- Dihydrochloride Salts: Improve solubility and stability, as seen in the target compound and ’s 2-(4-methylthiazol-2-yl)-1-piperazin-1-yl-ethanone dihydrochloride .

- Maleate Salts : Used in ’s impurities, offering alternative crystallization properties but lower solubility in aqueous media .

Biological Activity

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride , also known by its CAS number 1252780-73-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- An azetidine ring

- A piperazine moiety

- A thiazole group

This unique combination of structural features suggests a diverse range of interactions with biological targets, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C11H18Cl2N4OS |

| Molecular Weight | 325.25782 |

| CAS Number | 1252780-73-6 |

| IUPAC Name | This compound |

Research indicates that compounds with similar structural characteristics often exhibit various pharmacological effects. The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in critical biological processes.

- Inhibition of Monoacylglycerol Lipase (MAGL) :

- Antitumor Activity :

-

Anti-inflammatory Properties :

- Compounds containing thiazole rings have been associated with anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be explored in future studies.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity. A typical synthetic route includes:

- Formation of the azetidine derivative.

- Coupling with the piperazine moiety.

- Introduction of the thiazole group to form the final product .

Pharmacological Studies

Recent pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines, enhancing their sensitivity to apoptotic signals. For instance, derivatives were shown to induce mitotic arrest in colon cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for heterocyclic couplings .

- Catalysts : Use palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formation in azetidine-piperazine coupling .

- Purity Monitoring : Employ HPLC (>95% purity threshold) and NMR (e.g., δ 7.2–8.5 ppm for thiazole protons) to validate intermediates .

How should researchers characterize the molecular structure and purity of this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ ions (expected m/z ~365 for the free base) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the dihydrochloride form (if single crystals are obtainable) .

Q. Purity Assessment :

- HPLC : Use a C18 column with a water/acetonitrile gradient; retention time ~8–10 minutes .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl values (e.g., Cl% ~19.4% for dihydrochloride) .

What computational methods are suitable for predicting the biological targets and structure-activity relationships (SAR) of this compound?

Advanced Research Question

Target Prediction :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases) . Prioritize targets with high docking scores (e.g., ∆G < −8 kcal/mol).

- Pharmacophore Mapping : Align thiazole and azetidine moieties with known pharmacophores for anti-inflammatory or antimicrobial activity .

Q. SAR Strategies :

- Analog Synthesis : Modify the azetidine (e.g., alkyl substitution) or thiazole (e.g., halogenation) to assess bioactivity shifts .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

How can discrepancies between in vitro and in vivo efficacy data be addressed?

Advanced Research Question

Common Discrepancies :

- Low Bioavailability : Poor solubility (logP >3) or metabolic instability (e.g., CYP450 oxidation of piperazine) may reduce in vivo activity .

Q. Mitigation Approaches :

Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance solubility .

Prodrug Design : Introduce ester groups on the azetidine ring to improve membrane permeability .

Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models to identify absorption bottlenecks .

What experimental designs are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability Protocol :

- pH Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C and analyze by TLC or DSC for decomposition thresholds .

Q. Data Interpretation :

- Degradation Kinetics : Apply first-order models to calculate rate constants (k) and shelf-life predictions .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

Case Example : If one study reports potent antimicrobial activity while another shows inactivity:

Assay Variability : Compare MIC values across studies; differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) may explain discrepancies .

Structural Nuances : Check for minor substitutions (e.g., methyl vs. ethyl on piperazine) that alter target binding .

Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

Scale-Up Considerations :

- Batch vs. Flow Chemistry : Transition from batch to continuous flow for azetidine coupling to improve reproducibility .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .

- Crystallization : Recrystallize the dihydrochloride salt from ethanol/water (3:1 v/v) to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.